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Compound of Interest

Compound Name: Famotidine hydrochloride

Cat. No.: B14066863 Get Quote

This guide provides a detailed statistical comparison of two common analytical methods for the

quantification of Famotidine hydrochloride in pharmaceutical formulations: High-Performance

Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. This

objective comparison, supported by experimental data from various studies, is intended for

researchers, scientists, and drug development professionals to aid in the selection of the most

appropriate analytical technique for their specific needs.

Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique

used to separate, identify, and quantify each component in a mixture. It is highly regarded for

its specificity, sensitivity, and ability to analyze complex mixtures.

UV-Visible Spectrophotometry is a simpler and more cost-effective analytical technique that

measures the amount of light absorbed by a sample at a specific wavelength. It is a rapid and

straightforward method, particularly suitable for the quantitative analysis of a single active

pharmaceutical ingredient (API) in a simple matrix.

Data Presentation: A Statistical Comparison
The following table summarizes the key performance parameters of representative HPLC and

UV-Visible Spectrophotometric methods for the analysis of Famotidine hydrochloride, as

reported in the literature.
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Parameter
High-Performance Liquid
Chromatography (HPLC)

UV-Visible
Spectrophotometry

Linearity Range 0.1 - 1.0 mg/mL[1][2] 4 - 20 µg/mL[3]

Correlation Coefficient (r²) 0.998[1][2] 0.9993[3]

Accuracy (% Recovery) 96 - 98%[1][2] 100.18 - 103.39%[3]

Precision (% RSD)

Inter-day: 96.56%, Intra-day:

97.36% (reported as mean %

recovery)[1][2]

0.32 - 1.38%[3]

Limit of Detection (LOD) 0.197 µg/mL[2] 0.22 µg/mL[3]

Limit of Quantitation (LOQ) 0.599 µg/mL[2] 0.67 µg/mL[3]

Detection Wavelength 280 nm[1][2] 266 nm[3]

Analysis Time < 2 minutes[1][2] Rapid

Experimental Protocols
Below are detailed methodologies for the HPLC and UV-Visible Spectrophotometric analysis of

Famotidine hydrochloride, based on established and validated methods.

1. High-Performance Liquid Chromatography (HPLC) Method

This method is a precise and fast novel high-performance liquid chromatography technique for

the quantitative determination of Famotidine (FMT) in commercially available pharmaceutical

dosage forms.[1][2]

Instrumentation: An Agilent 1200 Series High-Performance Liquid Chromatography (HPLC)

system equipped with a C18 column (5µm particle size, 150×4.6 mm) and a diode array

detector.[1][2]

Mobile Phase: A mixture of acetonitrile, distilled water, triethylamine, and phosphoric acid in

a ratio of 49.9:49.9:0.1:0.1 (v/v).[1][2]

Elution: Isocratic elution under ambient temperature.
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Flow Rate: 1.5 mL/min.[1][2]

Injection Volume: 5 µL.[1]

Detection: UV detection at a wavelength of 280 nm.[1][2]

Standard Preparation: A stock solution of Famotidine is prepared and subsequently diluted to

achieve concentrations within the linear range of 0.1-1.0 mg/mL.[1]

Sample Preparation: An accurately weighed amount of powdered tablets equivalent to a

specific dose of Famotidine is dissolved in the mobile phase, filtered, and diluted to fall within

the calibration range.

2. UV-Visible Spectrophotometric Method

This is a simple, precise, rapid, sensitive, and accurate spectrophotometric method for the

estimation of famotidine in pure and in tablet dosage form.[3]

Instrumentation: A UV-Visible Spectrophotometer.

Solvent: A mixture of methanol and water in a ratio of 80:20 (V/V).[3]

Detection Wavelength: The absorbance is measured at the maximum wavelength (λmax) of

266 nm.[3]

Standard Preparation: A stock solution of Famotidine is prepared in the solvent and then

serially diluted to obtain concentrations in the range of 4 - 20 µg/mL.[3]

Sample Preparation: A quantity of powdered tablets equivalent to a known amount of

Famotidine is dissolved in the solvent, sonicated, filtered, and diluted to a concentration

within the linearity range.

Analysis: The absorbance of the sample solutions is measured against a solvent blank, and

the concentration is determined from the calibration curve.
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The following diagrams illustrate the general workflows for analytical method development and

validation, which are crucial for ensuring the reliability of data for methods like the ones

described.
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Analytical Method Validation Workflow

Conclusion
Both HPLC and UV-Visible Spectrophotometry are suitable for the quantitative analysis of

Famotidine hydrochloride. The choice between the two methods depends on the specific

requirements of the analysis.

HPLC is the method of choice when high specificity and the ability to separate Famotidine

from potential degradation products or other active ingredients are required. Its high

precision and accuracy make it ideal for quality control and stability studies in the

pharmaceutical industry.

UV-Visible Spectrophotometry offers a rapid, simple, and cost-effective alternative for the

routine analysis of Famotidine in simple dosage forms where interference from excipients is

minimal. Its ease of use and lower operational cost make it a valuable tool for preliminary

analysis and in laboratories with limited resources.

Ultimately, the selection of the analytical method should be based on a thorough evaluation of

the analytical needs, available resources, and the complexity of the sample matrix.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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